Undecylcyclopentane
Overview
Description
Undecylcyclopentane is a chemical compound with the molecular formula C16H32 . It is also known by other names such as Undecane, 1-cyclopentyl-, n-Undecylcyclopentane, and 1-Undecylcyclopentane .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with an undecyl group attached to it . The molecular weight is 224.425 Da .Physical And Chemical Properties Analysis
This compound is a hydrocarbon with the molecular formula C16H32 . Its average mass is 224.425 Da and its monoisotopic mass is 224.250397 Da .Scientific Research Applications
Anticancer Applications
- Cyclopentenyl Cytosine (CPEC) in Cancer Treatment: Cyclopentenyl cytosine, an analogue of cytidine, demonstrates potential in cancer treatment. It inhibits cytidine-5'-triphosphate synthetase, an enzyme crucial in the formation of CTP, showing effectiveness against various cancer cell lines, including leukemia, colorectal, and neuroblastoma cells. Its combination with cytarabine or gemcitabine has resulted in increased cell death in neuroblastoma cell lines (Schimmel, Gelderblom, & Guchelaar, 2007).
Applications in Leukemia Treatment
- CPEC in Erythroid Differentiation of Leukemia Cells: CPEC, by depleting intracellular CTP, can induce specific S-phase arrest and erythroid differentiation in human erythroleukemia K562 cells. Its uptake is facilitated by equilibrative nucleoside transporters, and the activity of p38 MAP kinases seems necessary for this differentiation process (Huang, Wang, Collins, & Graves, 2004).
Chemical Synthesis Innovations
- Innovative Synthesis of Cyclopentane Derivatives: A novel method for synthesizing highly functionalized cyclopentane derivatives through a [3+2] cycloaddition reaction has been developed. This process, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene, yields cyclopentane derivatives with good efficiency, confirmed by X-ray crystallography (Dai, Li, Chen, Luo, & Wang, 2019).
Antimicrobial and Antifungal Applications
- Antimicrobial Properties of 10-Undecylenic Aliphatic Esters: Research on 10-undecylenic acid and its aliphatic esters, synthesized by conventional and ultrasound-assisted methods, revealed significant antifungal activity. These esters, particularly effective against filamentous fungi, have potential in pharmaceutical formulations and biocontrol against plant pathogens (Vassilev, Petkova, Tumbarski, Koleva, & Denev, 2020).
Drug Discovery Perspectives
- Drug Discovery Insights: The paper by Drews (2000) provides a historical perspective on drug discovery, emphasizing the role of chemistry, pharmacology, molecular biology, and genomics. It discusses the increasing complexity of drug research and the evolving institutional basis of this interdisciplinary endeavor, highlighting the collaboration between academia, biotech firms, and pharmaceutical companies (Drews, 2000).
properties
IUPAC Name |
undecylcyclopentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-16/h16H,2-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWKORYTHDYMGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218087 | |
Record name | n-Undecylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6785-23-5 | |
Record name | n-Undecylcyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006785235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Undecylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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